2-(2-Hydroxyethoxy)propanoic acid
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Overview
Description
2-(2-Hydroxyethoxy)propanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-hydroxyethoxy) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethoxy)propanoic acid can be synthesized through the reaction of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid with acrylic acid under appropriate conditions. The reaction product is then purified through crystallization or other separation methods to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid with acrylic acid. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then subjected to purification processes such as crystallization, distillation, or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of ethers and esters depending on the nucleophile used
Scientific Research Applications
2-(2-Hydroxyethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethoxy)propanoic acid
- 2-(2-Hydroxyethoxy)ethanol
- 2-(2-Hydroxyethoxy)acetic acid
Uniqueness
2-(2-Hydroxyethoxy)propanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of hydroxyl and carboxyl groups allows for versatile reactivity and applications in diverse fields. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWSDPXBSSSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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